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Compound of Interest

Compound Name: Titanium silicide (Ti5Si3)

Cat. No.: B078168

An In-Depth Technical Guide on the Thermodynamics of Ti5Si3 Intermetallic Compound
Formation

Introduction

The titanium silicide Ti5Si3 is an intermetallic compound of significant interest for high-
temperature structural applications due to its attractive properties, including a high melting
point (2130 °C), low density (4.32 g/cm?), good corrosion resistance, and high wear resistance.
[1][2] These characteristics make it a candidate for use in aerospace, automotive, and other
industries requiring materials that can withstand extreme environments. The formation and
stability of Ti5Si3 are governed by its thermodynamic properties. A thorough understanding of
the thermodynamics of its formation is crucial for controlling its synthesis, optimizing alloy
design, and predicting its performance in multicomponent systems. This guide provides a
detailed overview of the core thermodynamic principles and data related to the formation of the
Ti5Si3 intermetallic compound.

Core Thermodynamic Data

The stability of an intermetallic compound is quantified by its Gibbs free energy of formation
(AGf), which is a function of the enthalpy of formation (AHf) and the entropy of formation (ASf),
as described by the fundamental equation:

AGf = AHf - TAST
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where T is the absolute temperature. A negative AGf indicates that the formation of the
compound from its constituent elements is a spontaneous process. For Ti5Si3, the formation
reaction is:

5Ti + 3Si — Ti5Si3

Thermodynamic data for Ti5Si3 have been determined through both experimental
measurements and computational modeling. The following tables summarize key quantitative
data available in the literature.

Table 1: Enthalpy, Entropy, and Gibbs Free energy of

Formation for Ti5Si3
Thermodynami Temperature

Value Method Reference
c Property (K)
Enthalpy of Recommended
_ -579.2 kJ-mol-1 298.15 _ [3]
Formation (AHf°) from calorimetry
Gibbs Free ]
-571.5 kJ-mol-1 Derived from
Energy of _ 298.15 3]
) (estimated) AHf° and S°
Formation (AGf°)
Formation ) o
-0.790 eV/atom First-Principles
Energy 0 [4]
_ (-610 kJ-mol-1) (DFT)
(Predicted)

Note: The Gibbs free energy of formation was estimated using the recommended enthalpy of
formation and entropy values.[3] The predicted formation energy from the Materials Project is a
0 K value calculated using Density Functional Theory (DFT).

Thermodynamic analysis using the Miedema model has also shown that the formation of the
Ti5Si3 intermetallic compound has a lower Gibbs free energy compared to the formation of
solid solutions or amorphous phases at the nominal composition, indicating its high stability.[1]

[5]
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Experimental Protocols for Thermodynamic
Characterization

The determination of thermodynamic data for intermetallic compounds like Ti5Si3 requires
precise experimental techniques, often performed at high temperatures.

Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity (Cp) and enthalpy increments of a

substance as a function of temperature.

e Principle: The sample is placed in a calorimeter that is carefully insulated from its
surroundings (adiabatically) to prevent heat exchange. A known amount of heat is supplied
to the sample, and the resulting temperature change is measured precisely.

o Methodology for Ti5Si3:
o A sample of synthesized Ti5Si3 is placed within an adiabatic calorimeter.[3]
o The system is cooled to a very low temperature (e.g., near absolute zero).

o Small, precisely measured increments of energy are supplied to the sample, and the
corresponding temperature increase is recorded.

o This process is repeated over the desired temperature range (e.g., 4.5 K to 350 K) to
determine the heat capacity.[3]

o From the heat capacity data, other thermodynamic functions such as enthalpy and entropy
relative to 0 K can be calculated by numerical integration.[3]

High-Temperature Calorimetry (e.g., Solution or
Combustion)

Direct measurement of the enthalpy of formation at high temperatures can be achieved using
methods like solution calorimetry or bomb calorimetry.
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 Principle: These methods rely on Hess's law. The heat of a reaction is measured, and by
combining it with the heats of other known reactions, the desired enthalpy of formation can

be calculated.
o Methodology (General):

o Direct Synthesis Calorimetry: The constituent elements (Ti and Si) are reacted directly
inside the calorimeter, and the heat evolved during the formation of Ti5Si3 is measured.
This is a primary method but can be challenging due to incomplete reactions.[6]

o Solution Calorimetry: Both the compound (Ti5Si3) and its constituent elements (Ti and Si)
are separately dissolved in a suitable solvent (e.g., a liquid metal bath). The difference in
the measured heats of solution allows for the calculation of the enthalpy of formation.[7]

o Combustion Bomb Calorimetry: The compound is combusted in the presence of a strong
oxidizing agent in a sealed container (bomb). The heat of combustion is measured and
used, along with the known heats of combustion of the elements, to determine the
enthalpy of formation.[7]

Differential Thermal Analysis (DTA) / Differential
Scanning Calorimetry (DSC)

DTA and DSC are used to identify phase transition temperatures and measure the enthalpies of

these transitions.

¢ Principle: The temperature difference (DTA) or heat flow difference (DSC) between a sample
and an inert reference material is monitored as both are subjected to a controlled
temperature program. Thermal events like melting, solidification, or solid-state
transformations appear as peaks on the resulting curve.

o Methodology:

o A sample of a specific Ti-Si composition is placed in a crucible alongside a reference
material.

o The samples are heated or cooled at a constant rate.
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o Phase transition temperatures, such as the eutectic temperature (1330 °C) in the Ti-Si
system, are identified by the onset of endothermic or exothermic peaks.[2]

o The area under a DSC peak is proportional to the enthalpy change of the transition, which
provides valuable data for thermodynamic modeling.[8]

Computational Modeling Approaches

Alongside experimental work, computational methods are essential for predicting and
assessing the thermodynamic properties of materials.

CALPHAD (CALculation of PHAse Diagrams)

The CALPHAD methodology is a powerful computational approach for calculating phase
diagrams and thermodynamic properties of multicomponent systems.[9][10]

e Principle: The Gibbs free energy of each individual phase in a system is described by a
mathematical model that includes parameters for composition, temperature, and pressure.
These parameters are optimized by fitting the model to available experimental data, such as
phase boundary information and thermochemical data (e.g., enthalpy of formation).

o Application to Ti-Si System:

o Experimental data for the Ti-Si system, including phase equilibria and the thermodynamic
properties of Ti5Si3, are collected and critically evaluated.[9]

o A suitable thermodynamic model (e.g., a sublattice model for the non-stoichiometric Ti5Si3
phase) is selected.[11]

o The model parameters are optimized to achieve the best possible fit with the experimental

data.

o Once the database is established, it can be used to calculate the Ti-Si phase diagram and
the thermodynamic properties of Ti5Si3 under various conditions.[12]

First-Principles (Ab Initio) Calculations
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First-principles calculations, based on quantum mechanics (typically Density Functional Theory
- DFT), can predict the formation energy of a compound without any experimental input.

e Principle: These methods calculate the total energy of a crystal structure by solving the
Schrédinger equation for its electrons. The formation energy is then determined by
subtracting the energies of the constituent elements from the energy of the compound.

o Application to Ti5Si3:
o The crystal structure of Ti5Si3 (hexagonal, P63/mcm space group) is used as input.[4]

o The total energy of the Ti5Si3 unit cell is calculated, along with the energies of pure Ti and
Si in their stable solid forms.

o The formation energy is computed, providing a theoretical value that can be compared
with experimental results and used as input for CALPHAD models, especially when
experimental data is scarce.[4][9]

Visualizations
Logical Workflow for Thermodynamic Assessment

The following diagram illustrates a comprehensive workflow for determining and assessing the
thermodynamic properties of the Ti5Si3 intermetallic compound, integrating both experimental
and computational approaches.

Caption: Workflow for thermodynamic assessment of Ti5Si3.

Gibbs Free Energy Relationship

This diagram illustrates the fundamental thermodynamic relationship governing the formation of
a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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